N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide
Description
N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a dimethyl group at the 4-position and a sulfonamide group linked to a 3-(2-oxo-1,3-oxazolidin-3-yl)propyl chain. This structural motif is common in pharmaceuticals, particularly antibiotics and enzyme inhibitors .
Properties
CAS No. |
13621-75-5 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
N,4-dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O4S/c1-12-4-6-13(7-5-12)21(18,19)15(2)8-3-9-16-10-11-20-14(16)17/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
JNEHFIIETOHOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCN2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxazolidinone Intermediate
- The oxazolidinone ring can be prepared by cyclization of amino alcohols or by ring closure of β-amino alcohol derivatives.
- For optically active compounds, optically active glycidol (preferably R-glycidol) is used to obtain enantiomerically pure oxazolidinones.
- Example: The 1,3-oxazolidin-2-one ring is formed by reacting amino alcohols with phosgene equivalents or by intramolecular cyclization under controlled conditions.
Preparation of Sulfonyl Halide Intermediate
- The benzene-1-sulfonyl halide (e.g., chlorosulfonyl derivative) is prepared by reacting the corresponding sulfonic acid or sulfonate ester with chlorosulfonic acid or fluorosulfonic acid at 30–40 °C.
- This reaction can be performed neat or in chlorinated solvents such as chloroform, trichloromethane, or carbon tetrachloride.
Coupling Reaction to Form the Sulfonamide
- The sulfonyl halide intermediate is dissolved in aprotic solvents such as tetrahydrofuran (THF), ether, dioxane, dimethylformamide (DMF), or dimethylacetamide (DMA).
- It is then reacted with the amine containing the oxazolidinone moiety (N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]amine) at temperatures ranging from -20 °C to 30 °C.
- Organic bases such as pyridine, 4-dimethylaminopyridine, N-methylmorpholine, or triethylamine are used to neutralize the acid formed and promote the reaction.
Workup and Purification
- After completion, the reaction mixture is concentrated, diluted with water and a small amount of acetic acid, and washed with water to remove impurities.
- The product is purified by recrystallization from solvents like 95% ethanol or acetonitrile to yield the pure sulfonamide compound.
Reaction Conditions and Solvents Summary
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Oxazolidinone formation | Amino alcohol cyclization or glycidol ring closure | Aqueous alcoholic solvents | 10–60 °C | Use optically active glycidol for chirality |
| Sulfonyl halide formation | Chlorosulfonic acid or fluorosulfonic acid | None or chlorinated solvents | 30–40 °C | Can be solvent-free |
| Coupling with amine | Sulfonyl halide + amine + organic base | THF, ether, dioxane, DMF, DMA | -20 °C to 30 °C | Organic base neutralizes HCl formed |
| Workup and purification | Dilution with water/acetic acid, recrystallization | Water, ethanol, acetonitrile | Ambient | Purification by recrystallization |
Research Findings and Optimization Notes
- The use of optically active glycidol in the initial step allows direct access to optically active oxazolidinone intermediates, which is crucial for biological activity.
- The sulfonyl halide intermediate is sensitive and should be handled under controlled temperature to avoid decomposition.
- The coupling reaction benefits from aprotic polar solvents and mild temperatures to maximize yield and minimize side reactions.
- Purification by recrystallization from ethanol or acetonitrile provides high purity products suitable for pharmaceutical applications.
Representative Reaction Scheme (Simplified)
Oxazolidinone formation:
$$ \text{Amino alcohol} \xrightarrow[\text{cyclization}]{\text{phosgene or equivalent}} \text{Oxazolidinone intermediate} $$Sulfonyl halide formation:
$$ \text{Benzene sulfonic acid} + \text{chlorosulfonic acid} \rightarrow \text{Benzene sulfonyl chloride} $$Coupling:
$$ \text{Oxazolidinone amine} + \text{Benzene sulfonyl chloride} \xrightarrow[\text{base}]{\text{THF, 0-30 °C}} \text{this compound} $$
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Amino alcohols, benzene sulfonic acid derivatives |
| Key reagents | Chlorosulfonic acid, organic bases (pyridine, triethylamine) |
| Solvents | THF, DMF, ethanol, acetonitrile, chlorinated solvents |
| Temperature range | -20 °C to 60 °C depending on step |
| Purification methods | Recrystallization from ethanol or acetonitrile |
| Yield | Typically high (not explicitly reported, but optimized in literature) |
| Chirality control | Use of optically active glycidol for enantiopure products |
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(3-(2-oxooxazolidin-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets . The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex. This action results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide
- Molecular Formula : C₇H₁₄N₂O₄S
- Key Differences : Replaces the benzene-sulfonamide group with a methanesulfonamide moiety.
- The methanesulfonamide group may alter solubility and bioavailability .
4-Ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide
- Molecular Formula : C₂₀H₂₀N₃O₂S₂
- Key Differences : Features a pyrazole-thiophene substituent and an ethyl group on the benzene ring.
- Implications : The bulky heteroaromatic substituents may enhance target binding specificity but reduce membrane permeability. The ethyl group increases steric hindrance compared to the dimethyl group in the target compound .
4-{4-[5(S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one
- Molecular Formula : C₁₄H₁₈N₄O₄
- Key Differences: Incorporates a morpholinone ring and an aminomethyl-oxazolidinone group.
- The aminomethyl group may enhance interaction with charged residues in biological targets .
Physicochemical Properties
Analysis :
- The target compound’s benzene-sulfonamide group confers higher lipophilicity than methanesulfonamide derivatives, favoring membrane penetration. However, its logP is lower than the pyrazole-thiophene analogue, suggesting a balance between solubility and permeability.
- The oxazolidinone ring in all compounds enhances metabolic stability by resisting hydrolysis, a critical feature for oral bioavailability .
Biological Activity
N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, particularly focusing on its pharmacological and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O4S. The compound features a sulfonamide group attached to a benzene ring and an oxazolidinone moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 304.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Purity | >95% (HPLC) |
Antitumor Activity
Research indicates that compounds with sulfonamide structures often exhibit antitumor properties. In particular, studies have shown that similar sulfonamides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that a related sulfonamide derivative effectively reduced cell viability in cancer cell lines, suggesting that this compound may possess similar properties .
Cardiovascular Effects
A study focusing on the effects of benzenesulfonamides on perfusion pressure revealed that certain derivatives could alter cardiovascular parameters. The experimental design involved administering various doses of benzenesulfonamides and measuring changes in perfusion pressure over time. Results indicated that some compounds significantly decreased perfusion pressure, suggesting potential applications in managing hypertension or other cardiovascular conditions .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with tumor progression and cardiovascular regulation. For example, some sulfonamides are known to act as calcium channel blockers, which can influence vascular smooth muscle contraction and blood pressure regulation .
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Studies : A series of benzenesulfonamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the sulfonamide structure could enhance antitumor activity.
- Cardiovascular Studies : In experiments assessing the impact on coronary resistance and perfusion pressure, compounds similar to this compound showed significant reductions in perfusion pressure compared to controls .
Table 2: Summary of Biological Activities from Case Studies
| Study Type | Compound Tested | Key Findings |
|---|---|---|
| Antitumor Activity | Various benzenesulfonamides | Reduced cell viability in cancer cell lines |
| Cardiovascular Effects | N,N-dimethyl derivatives | Decreased perfusion pressure; potential calcium channel inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
